2-(2'-(2''-Methylpiperidino)ethoxy)ethyl benzoate
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Overview
Description
2-(2’-(2’‘-Methylpiperidino)ethoxy)ethyl benzoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-(2’‘-Methylpiperidino)ethoxy)ethyl benzoate typically involves the esterification of benzoic acid with 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process. The reaction can be represented as follows:
Benzoic acid+2-(2’-(2”-methylpiperidino)ethoxy)ethanolAcid catalyst2-(2’-(2”-Methylpiperidino)ethoxy)ethyl benzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2’-(2’'-Methylpiperidino)ethoxy)ethyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol.
Reduction: 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-(2’-(2’'-Methylpiperidino)ethoxy)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential pharmacological properties and as a prodrug for delivering active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(2’-(2’‘-Methylpiperidino)ethoxy)ethyl benzoate involves its interaction with biological molecules through its ester bond. The compound can be hydrolyzed by esterases, releasing benzoic acid and 2-(2’-(2’'-methylpiperidino)ethoxy)ethanol. These products can then interact with various molecular targets and pathways, potentially exerting pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate group but different alkyl chain.
Methyl benzoate: Another ester with a benzoate group and a methyl group.
Isopropyl benzoate: An ester with a benzoate group and an isopropyl group.
Uniqueness
2-(2’-(2’‘-Methylpiperidino)ethoxy)ethyl benzoate is unique due to the presence of the 2-(2’-(2’'-methylpiperidino)ethoxy)ethyl chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
64050-31-3 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[2-(2-methylpiperidin-1-yl)ethoxy]ethyl benzoate |
InChI |
InChI=1S/C17H25NO3/c1-15-7-5-6-10-18(15)11-12-20-13-14-21-17(19)16-8-3-2-4-9-16/h2-4,8-9,15H,5-7,10-14H2,1H3 |
InChI Key |
HKCCFWTYDQUANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCOCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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